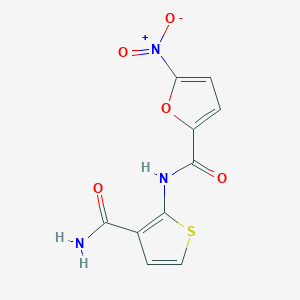

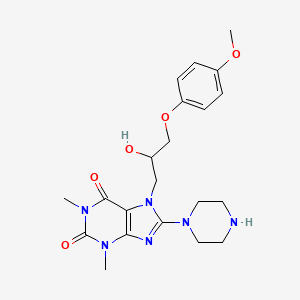

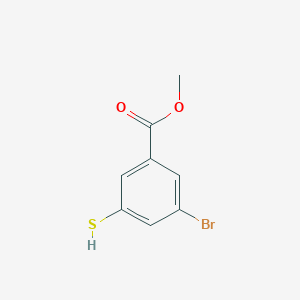

![molecular formula C14H7F4N3OS B2359819 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea CAS No. 1206986-74-4](/img/structure/B2359819.png)

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Structural Characterization

Compounds related to 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea have been synthesized to explore their structural and chemical properties. For instance, novel thiazolyl urea derivatives have been synthesized, their structures confirmed by elemental analysis, NMR, and X-ray diffraction, showing promising antitumor activities (Ling et al., 2008). Another study synthesized N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, demonstrating its fungicidal activities through structural characterizations (Song et al., 2008).

Biological Activity

The biological activities of these compounds have been extensively evaluated. Some compounds have exhibited significant antifungal and fungicidal activities against various pathogens, indicating their potential as agricultural fungicides or antifungal agents. For example, a study on N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethyl-phenyl)-1,3,4-thiadiazol-2-yl]urea showed good fungicidal activity against Rhizoctonia solani and Botrytis cinerea (Shi, 2011).

Insecticide and Pest Control

Some derivatives have been explored for their insecticidal effects, particularly through the inhibition of chitin synthesis in insects. This mode of action prevents proper development of the insect's exoskeleton, making these compounds effective for pest control. The compound 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea, for instance, demonstrates its effectiveness by inhibiting chitin synthesis in the cuticle of larvae (Deul et al., 1978).

Crystallographic Studies

Crystallographic studies of related compounds have provided insights into their molecular structures, interactions, and stability. For example, the crystal structure of flufenoxuron, a pesticide with a benzoylurea structure, was determined, showing N—H⋯O hydrogen bonds that form inversion dimers and contribute to the stability and activity of the compound (Jeon et al., 2014).

Properties

IUPAC Name |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,6-difluorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F4N3OS/c15-6-4-9(18)12-10(5-6)23-14(20-12)21-13(22)19-11-7(16)2-1-3-8(11)17/h1-5H,(H2,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCCJUQVTJESNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NC2=NC3=C(C=C(C=C3S2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F4N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2359738.png)

![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)

![4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2359748.png)

![8-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359752.png)

![2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2359753.png)